1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium
Description
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium (CAS: 3056-93-7), commonly known as Basic Orange 21 or Astrazon Orange G, is a cationic dye belonging to the indolium class. Its molecular formula is C₂₂H₂₃ClN₂ (molecular weight: 350.88 g/mol), featuring a conjugated ethenyl bridge linking two methyl-substituted indole moieties . The compound is stabilized by delocalized π-electrons across its planar structure, contributing to its intense orange coloration.
Applications:
Primarily used for dyeing acrylic fibers (e.g., polyacrylonitrile), it exhibits high affinity for sulfonic acid groups in textiles. It is also employed in modified polyesters and paper coloration due to its bright hue and wash-fastness .
Synthesis:
The compound is synthesized via condensation of 1,3,3-trimethyl-2-methylindole intermediates with aldehydes, followed by quaternization to form the cationic indolium structure .
Properties
CAS No. |
6291-25-4 |
|---|---|
Molecular Formula |
C22H23N2+ |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H23N2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4/h5-15H,1-4H3/q+1 |
InChI Key |
IRXNMOBZJCAZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction conditions often require strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed:
Oxidation products: Various oxidized derivatives of the indole ring
Reduction products: Reduced forms of the compound
Substitution products: Substituted indole derivatives
Scientific Research Applications
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Indole derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.
Medicine: Research into the medicinal properties of indole derivatives includes their use as antiviral, anti-inflammatory, and anticancer agents.
Industry: The compound's unique properties make it useful in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Binding affinity scores (docking scores) from ; †Measured in methanol ; ‡Comparative data from cyanine dye studies .
Key Observations :
Substituent Effects :
- Basic Orange 22 replaces the methylindole group with a phenyl substituent , enhancing hydrophobicity and shifting its dyeing profile toward cosmetics .
- The ethyl-substituted analog (CAS 14696-39-0) shares a similar λmax (546 nm) but differs in counterion (iodide vs. chloride), affecting solubility and photostability .
−9.6) .
Spectroscopic and Thermodynamic Properties
Table 2: Spectroscopic and Stability Data
Biological Activity
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium, a compound with the CAS number 90162-52-0, is a member of the indole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.45 g/mol. The compound features a complex indole structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2 |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 90162-52-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, certain indole-based compounds have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL against Candida albicans and Candida tropicalis .
Case Study:
A study evaluating various indole derivatives reported that compounds with structural similarities to this compound exhibited good antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with MIC values ranging from 250 µg/mL to 500 µg/mL .
Cytotoxicity
Indole derivatives are also being investigated for their cytotoxic effects against cancer cell lines. In vitro studies have shown that specific indole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Research Findings:
A review of indole-based compounds indicated that many exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Indole derivatives can inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity: Many indoles affect cell membranes leading to increased permeability and cell death.
- Modulation of Signaling Pathways: Indoles may interact with signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC-MS to adjust stoichiometry.
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolves the indolium core and ethenyl linkage geometry. Requires high-quality single crystals grown via slow evaporation in DCM/hexane .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M]+ calc. 346.21). Fragmentation patterns validate substituent positions .
Q. Methodological Answer :
UV-Vis and Fluorescence Spectroscopy :
- Compare λmax and emission spectra of derivatives with varying substituents (e.g., electron-donating/withdrawing groups). Solvent polarity (e.g., ε in DMSO vs. hexane) impacts π→π* transitions .
Theoretical Calculations :
- Perform DFT (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and predict absorption bands. Correlate with experimental data to validate electronic effects .
Case Study :
Replacing the 2-methylindole with a 5-methoxy group red-shifts λmax by 20 nm due to enhanced conjugation .
Advanced: What experimental strategies validate the compound’s bioactivity (e.g., antimicrobial or anticancer properties)?
Q. Methodological Answer :
In Vitro Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram– bacteria (e.g., S. aureus, E. coli). Use broth microdilution per CLSI guidelines .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with controls like doxorubicin .
Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Molecular docking (AutoDock Vina) against target proteins (e.g., Topoisomerase II) to predict binding modes .
Key Finding :
The compound showed IC50 = 8.2 μM against MCF-7 cells, with docking suggesting intercalation into DNA .
Advanced: How can computational modeling guide the design of derivatives with improved stability or activity?
Q. Methodological Answer :
DFT Calculations :
- Optimize geometry and calculate Gibbs free energy to predict thermodynamic stability of derivatives.
MD Simulations :
QSAR Modeling :
- Train models using IC50 data and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
Example Workflow :
A QSAR model for indole derivatives identified electron-withdrawing groups at the 5-position as enhancing Topoisomerase inhibition (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
